2-Chloro-3-bromo-5,6-difluoroaniline

Regioisomer differentiation Halogenated aniline synthesis Orthogonal cross-coupling

2-Chloro-3-bromo-5,6-difluoroaniline (CAS 1616244-35-9; synonyms include 3-bromo-2-chloro-5,6-difluoroaniline) is a polyhalogenated aromatic amine characterized by chlorine, bromine, and two fluorine atoms substituted on the aniline ring. This specific substitution pattern creates a differentiated reactivity profile for sequential cross-coupling and selective derivatization that generic aniline building blocks cannot provide.

Molecular Formula C6H3BrClF2N
Molecular Weight 242.45 g/mol
Cat. No. B8027761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-bromo-5,6-difluoroaniline
Molecular FormulaC6H3BrClF2N
Molecular Weight242.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)N)F)F
InChIInChI=1S/C6H3BrClF2N/c7-2-1-3(9)5(10)6(11)4(2)8/h1H,11H2
InChIKeyVDGVVKCMSCFVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-bromo-5,6-difluoroaniline: Procurement Guide for a Multi-Halogenated Aniline Building Block


2-Chloro-3-bromo-5,6-difluoroaniline (CAS 1616244-35-9; synonyms include 3-bromo-2-chloro-5,6-difluoroaniline) is a polyhalogenated aromatic amine characterized by chlorine, bromine, and two fluorine atoms substituted on the aniline ring [1]. This specific substitution pattern creates a differentiated reactivity profile for sequential cross-coupling and selective derivatization that generic aniline building blocks cannot provide. The compound is explicitly claimed in patent literature as part of a broader class of halogenated anilines (US20150329472A1) with utility as intermediates in pharmaceutical and agrochemical synthesis [2]. The pKa is predicted to be -0.82 ± 0.10, indicating significantly reduced basicity of the amine relative to unsubstituted aniline (pKa ≈ 4.6) due to the electron-withdrawing effect of the halogen substituents . This reduced basicity has practical consequences for coupling conditions and downstream synthetic compatibility.

Why Generic 2-Chloro-3-bromo-5,6-difluoroaniline Substitution with Other Halogenated Anilines Is Not Feasible


The procurement decision for this specific 2-chloro-3-bromo-5,6-difluoroaniline regioisomer cannot be satisfied by substituting a generic "halogenated aniline" or even a closely related regioisomer such as 2-bromo-3-chloro-5,6-difluoroaniline [1]. Each halogen position on the aniline ring governs a distinct hierarchy of reactivity in sequential cross-coupling reactions: bromine is typically more reactive than chlorine in palladium-catalyzed transformations, enabling orthogonal, stepwise derivatization that would be impossible with symmetrical dihalogenated alternatives [2]. The electron-withdrawing effects of the 5,6-difluoro substitution pattern further modulate the amine basicity and aromatic ring electronics, altering reactivity in amination and acylation steps relative to non-fluorinated or differently fluorinated comparators [3]. Additionally, structure-activity relationship studies across polyhalogenated anilines demonstrate that halogen type (Cl vs. Br vs. F) and substitution pattern (ortho vs. meta vs. para) profoundly influence CYP enzyme inhibition profiles, meaning the selection of a particular regioisomer cannot be decoupled from the ultimate biological or metabolic properties of the final compound [4].

2-Chloro-3-bromo-5,6-difluoroaniline Quantitative Differentiation Evidence vs. Comparators


Regioisomeric Specificity: 2-Chloro-3-bromo vs. 2-Bromo-3-chloro Substitution Determines Synthetic Utility

The compound 2-chloro-3-bromo-5,6-difluoroaniline is structurally and functionally distinct from its regioisomer 2-bromo-3-chloro-5,6-difluoroaniline. Both compounds are explicitly claimed in patent US20150329472A1 as separate, non-interchangeable embodiments of Formula (I) halogenated anilines, indicating that the positional arrangement of bromine and chlorine atoms confers distinct chemical properties warranting independent patent protection [1]. The bromine at position 3 (meta to the amine) and chlorine at position 2 (ortho to the amine) in the target compound establishes a defined reactivity sequence for sequential Pd-catalyzed cross-couplings, as aryl bromides are approximately 10–100× more reactive than aryl chlorides under standard Suzuki-Miyaura and Buchwald-Hartwig conditions [2]. Inverting the halogen positions would reverse this orthogonality and alter the regiochemical outcome of any stepwise derivatization strategy.

Regioisomer differentiation Halogenated aniline synthesis Orthogonal cross-coupling

Orthogonal Cross-Coupling Potential: Differentiated Cl/Br Reactivity Enables Sequential Functionalization

The 2-chloro-3-bromo substitution pattern in this compound provides intrinsic chemoselectivity for sequential derivatization that is absent in symmetrical dihalogenated anilines (e.g., 2,3-dichloro-5,6-difluoroaniline or 2,3-dibromo-5,6-difluoroaniline) [1]. Under standard Pd-catalyzed cross-coupling conditions employing [(NHC)PdCl2(aniline)]-type precatalysts, aryl bromides undergo oxidative addition significantly faster than aryl chlorides [2]. This kinetic differentiation enables the bromine at position 3 to be selectively substituted in a first coupling step while leaving the chlorine at position 2 intact for a subsequent orthogonal transformation. Symmetrical dihalogenated analogs lack this built-in selectivity, requiring additional protection-deprotection sequences or resulting in statistical mixtures upon attempted selective functionalization.

Sequential cross-coupling Suzuki-Miyaura Buchwald-Hartwig amination Chemoselectivity

Synthetic Accessibility: Direct Halogenation Route vs. Multi-Step Alternative Pathways

According to patent US20150329472A1, 2-chloro-3-bromo-5,6-difluoroaniline can be synthesized directly via stepwise halogenation of 1,2-difluorobenzene or 1-halogeno-3,4-difluorobenzene intermediates using Lewis acid catalysis, followed by nitration and reduction to the aniline [1]. This route provides access to the specific 2-chloro-3-bromo-5,6-difluoro substitution pattern without requiring pre-functionalized aniline starting materials. In contrast, 2,3-difluoroaniline itself—a key comparator intermediate—is produced from the same halogenated aniline precursors via a dehalogenation step, meaning that the 2-chloro-3-bromo-5,6-difluoroaniline compound is actually an intermediate on the pathway to 2,3-difluoroaniline and is accessible without additional synthetic burden [1]. The compound is commercially available at ≥98% purity (NLT 98%) from specialty chemical suppliers, with support for gram-to-kilogram scale production .

Halogenation methodology Process chemistry 2,3-Difluoroaniline synthesis

Predicted Physicochemical Parameters vs. Unsubstituted Aniline: LogP and pKa Differentiation

The predicted physicochemical properties of 2-chloro-3-bromo-5,6-difluoroaniline reveal substantial divergence from unsubstituted aniline, with direct implications for downstream handling, reaction solvent selection, and potential membrane permeability in biological applications. The predicted LogP is 3.11 [1], representing a > 200-fold increase in lipophilicity compared to unsubstituted aniline (LogP ≈ 1.13). The predicted pKa is -0.82 ± 0.10 , indicating that the amine exists almost exclusively in the neutral (non-protonated) form under typical aqueous reaction conditions, in stark contrast to unsubstituted aniline (pKa ≈ 4.6) which is partially protonated. This altered acid-base behavior necessitates different work-up procedures and extraction conditions compared to more basic aniline derivatives.

Lipophilicity LogP pKa Physicochemical property prediction

ADME Property Inference: Halogen-Dependent CYP2E1/CYP2A6 Selectivity Profiles in Polyhalogenated Anilines

Structure-activity relationship data from halogenated aniline panels demonstrate that halogen type, halogen count, and substitution pattern collectively govern CYP enzyme inhibitory profiles. In a study of nine di- and tri-substituted fluoro-, chloro-, and bromoanilines evaluated against human recombinant CYP2E1 and CYP2A6, IC50 values for CYP2E1 inhibition ranged from 8.0 to 549 μM, while CYP2A6 IC50 values ranged from 2.9 to 232 μM [1]. The CYP2E1 selectivity ratio (IC50,CYP2A6 / IC50,CYP2E1) varied from 0.1- to 5.2-fold across the compound set, with 3,4,5-trifluoroaniline showing the highest CYP2E1 selectivity (ratio 5.2) and 3,4,5-trichloroaniline the lowest (ratio 0.1) [1]. In a separate 44-compound panel, 3,4-dichloroaniline and 3,5-dichloroaniline demonstrated potent CYP2E1 inhibition (IC50 = 8.0 μM and 9.2 μM, respectively), comparable to the specific inhibitor DDTC (IC50 = 8.9 μM) [2]. While 2-chloro-3-bromo-5,6-difluoroaniline itself was not directly assayed in these studies, the collective data establish that even subtle halogen substitution changes (e.g., Cl vs. F positional isomers, di- vs. tri-substitution) produce quantitatively distinct metabolic interaction profiles.

CYP2E1 inhibition CYP2A6 selectivity Drug metabolism ADME

Recommended Research and Industrial Applications for 2-Chloro-3-bromo-5,6-difluoroaniline Based on Evidenced Differentiation


Sequential, Orthogonal Cross-Coupling in Medicinal Chemistry Library Synthesis

The presence of both a C–Br bond (position 3) and a C–Cl bond (position 2) on the same aromatic ring enables sequential, chemoselective functionalization without protecting group manipulation, as established by the differentiated reactivity of aryl bromides versus aryl chlorides in Pd-catalyzed cross-couplings [1]. This orthogonality makes the compound particularly valuable for constructing diverse compound libraries where two distinct aryl/heteroaryl groups must be installed in a controlled sequence. The reduced amine basicity (predicted pKa = -0.82) further minimizes competing N-arylation during C–C bond-forming steps, allowing cleaner reaction profiles than those observed with more basic aniline derivatives.

Synthesis of 2,3-Difluoroaniline Derivatives via Dehalogenation

As documented in patent US20150329472A1, 2-chloro-3-bromo-5,6-difluoroaniline serves as a key intermediate in the synthetic pathway to 2,3-difluoroaniline, with the dehalogenation step occurring after the halogenation → nitration → reduction sequence [1]. This positions the compound as a strategic intermediate for laboratories requiring access to 2,3-difluoroaniline or its derivatives while maintaining the flexibility to functionalize the halogen-bearing positions prior to dehalogenation. For process chemistry applications, this route circumvents direct handling of less stable intermediates.

Agrochemical Intermediate with Tunable Physicochemical Properties

The combination of high lipophilicity (predicted LogP = 3.11) and multiple halogen atoms makes this compound suitable as a building block for agrochemical active ingredients where passive membrane penetration and metabolic stability are critical design parameters. The 5,6-difluoro motif, as noted in reviews of difluoroaniline derivatives, contributes to tailored material properties and biological activity [2]. The differentiated Cl and Br positions allow for modular assembly of complex aryl-substituted frameworks with precise control over regiochemistry, a capability that less-substituted or symmetrical halogenated anilines cannot provide.

Structure-Activity Relationship Studies on CYP-Mediated Metabolism

Given that halogenated anilines exhibit halogen-type- and position-dependent CYP2E1/CYP2A6 inhibition profiles [3], this compound can serve as a defined probe molecule for SAR campaigns investigating how polyhalogen substitution affects metabolic stability and drug-drug interaction potential. The unique Cl/Br/F combination at positions 2, 3, 5, and 6 provides a distinct electronic and steric environment not represented in the simpler dihalogenated anilines (e.g., 3,4-dichloroaniline, 3,5-dichloroaniline) that have been characterized in published CYP inhibition panels [3][4]. Its use enables direct comparative analysis of how mixed-halogen patterns influence metabolic enzyme recognition compared to symmetrical halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-bromo-5,6-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.